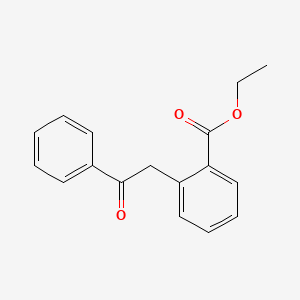

Ethyl 2-(2-oxo-2-phenylethyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(2-oxo-2-phenylethyl)benzoate: is an organic compound with the molecular formula C17H16O3. It is an ester derived from benzoic acid and is characterized by the presence of a phenyl group and an oxo group attached to the ethyl benzoate structure. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(2-oxo-2-phenylethyl)benzoate can be synthesized through the esterification of benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced catalysts and purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Ethyl 2-(2-oxo-2-phenylethyl)benzoate can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Ethyl 2-(2-oxo-2-phenylethyl)benzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving esters and their hydrolysis.

Industry: In the industrial sector, this compound is used in the manufacture of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of ethyl 2-(2-oxo-2-phenylethyl)benzoate involves its interaction with various molecular targets, primarily through ester hydrolysis. The ester bond is susceptible to cleavage by esterases, leading to the formation of benzoic acid and ethanol. This hydrolysis reaction is crucial in biological systems where esters are metabolized.

Comparison with Similar Compounds

Ethyl benzoate: Similar in structure but lacks the oxo and phenylethyl groups.

Methyl benzoate: Similar ester but with a methyl group instead of an ethyl group.

Phenyl acetate: Contains a phenyl group but differs in the ester structure.

Uniqueness: Ethyl 2-(2-oxo-2-phenylethyl)benzoate is unique due to the presence of both an oxo group and a phenylethyl group, which confer distinct chemical properties and reactivity compared to simpler esters like ethyl benzoate or methyl benzoate. This uniqueness makes it valuable in specific synthetic applications and research contexts.

Biological Activity

Ethyl 2-(2-oxo-2-phenylethyl)benzoate, commonly known as phenacyl benzoate, is an organic compound with significant biological activities that make it a subject of interest in medicinal chemistry and synthetic biology. This article provides a detailed overview of its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₈H₁₈O₃ and a molecular weight of approximately 268.31 g/mol. The compound features a benzoate group attached to a 2-oxo-2-phenylethyl moiety, which contributes to its unique chemical properties. Its structure includes two aromatic rings, enhancing its reactivity and potential pharmacological applications.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antioxidant Activity : Studies have shown that derivatives of this compound possess notable antioxidant properties. For instance, one study reported that certain derivatives demonstrated significant activity in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .

- Antimicrobial Properties : this compound has been evaluated for its antimicrobial efficacy against various pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further pharmacological investigations in the field of antimicrobial agents.

- Synthesis of Heterocyclic Compounds : The compound serves as a precursor in synthesizing heterocyclic compounds such as oxazoles and imidazoles, which have significant pharmacological relevance. This ability to act as a synthetic intermediate highlights its versatility in organic chemistry.

- Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : A scaffold derived from this compound was studied for its potential to inhibit DPP-IV, an enzyme involved in glucose metabolism. This property suggests its application in developing treatments for diabetes mellitus .

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies:

- Condensation Reactions : The compound can be synthesized via condensation reactions involving benzoic acid derivatives and phenacyl bromide.

- Multicomponent Reactions : These reactions allow for the efficient formation of the compound by combining multiple reactants in a single step, enhancing yield and reducing reaction time.

- Photochemical Methods : Utilizing light to promote chemical reactions can also lead to the formation of this compound, showcasing its adaptability in synthetic strategies.

Case Study 1: Antioxidant Activity Evaluation

In a study assessing the antioxidant capacity of various phenacyl derivatives, this compound exhibited significant free radical scavenging activity with an IC50 value indicating effective inhibition of oxidative stress markers .

Case Study 2: Antimicrobial Testing

A series of tests conducted on this compound against common bacterial strains revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli effectively, suggesting its potential as an antimicrobial agent in clinical settings.

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to similar compounds:

| Compound Name | Antioxidant Activity | Antimicrobial Activity | DPP-IV Inhibition |

|---|---|---|---|

| This compound | High | Effective against Gram-positive and Gram-negative bacteria | Potentially active |

| Ethyl 4-(2-oxo-2-phenylethyl)benzoate | Moderate | Limited | Not studied |

| Ethyl 3-(4-hydroxyphenyl)benzoate | Low | Effective against specific strains | Not applicable |

Properties

IUPAC Name |

ethyl 2-phenacylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-2-20-17(19)15-11-7-6-10-14(15)12-16(18)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIWRLOWMUUUSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1CC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645682 |

Source

|

| Record name | Ethyl 2-(2-oxo-2-phenylethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-66-4 |

Source

|

| Record name | Ethyl 2-(2-oxo-2-phenylethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.